Cas no 80151-33-3 (3-(3-chlorophenyl)prop-2-yn-1-ol)

3-(3-Chlorophenyl)prop-2-yn-1-ol is a chlorinated phenyl propargyl alcohol derivative with notable utility in organic synthesis and pharmaceutical intermediates. Its structure features a terminal alkyne group and a hydroxyl moiety, enabling versatile reactivity in coupling reactions, cyclizations, and functional group transformations. The electron-withdrawing 3-chlorophenyl substituent enhances its stability and selectivity in metal-catalyzed reactions, such as Sonogashira or Click chemistry. This compound is particularly valuable in the preparation of bioactive molecules, agrochemicals, and advanced materials. High purity grades ensure consistent performance in research and industrial applications. Proper handling is advised due to potential sensitivity to moisture and reactive functional groups.
3-(3-chlorophenyl)prop-2-yn-1-ol structure
80151-33-3 structure
Product Name:3-(3-chlorophenyl)prop-2-yn-1-ol
CAS No:80151-33-3
MF:C9H7ClO
MW:166.604281663895
MDL:MFCD04039064
CID:719717
PubChem ID:4074324
Update Time:2025-06-09

3-(3-chlorophenyl)prop-2-yn-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-Propyn-1-ol,3-(3-chlorophenyl)-
    • 3-(3-CHLOROPHENYL)PROP-2-YN-1-OL
    • 1-(3-Chlorophenyl)-1-propyn-3-ol
    • 3-(3-chlorophenyl)-2-propyn-1-ol
    • OR7381
    • A839855
    • 3-(3-Chloro-phenyl)-prop-2-yn-1-ol
    • MFCD04039064
    • DTXSID50399057
    • EN300-309172
    • J-510602
    • CS-0245689
    • SCHEMBL3351668
    • 80151-33-3
    • BL006488
    • FT-0641752
    • AKOS004117877
    • PS-5898
    • DB-021623
    • 3-(3-chlorophenyl)prop-2-yn-1-ol
    • MDL: MFCD04039064
    • Inchi: 1S/C9H7ClO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,6H2
    • InChI Key: JSWQDMZGLWMJEG-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(C#CCO)=C1

Computed Properties

  • Exact Mass: 166.01900
  • Monoisotopic Mass: 166.019
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 1.26
  • Boiling Point: 285.8°C at 760 mmHg
  • Flash Point: 126.6°C
  • Refractive Index: 1.601
  • PSA: 20.23000
  • LogP: 1.68380

3-(3-chlorophenyl)prop-2-yn-1-ol Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi

3-(3-chlorophenyl)prop-2-yn-1-ol Customs Data

  • HS CODE:2906299090
  • Customs Data:

    China Customs Code:

    2906299090

    Overview:

    2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

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3-(3-chlorophenyl)prop-2-yn-1-ol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:80151-33-3)3-(3-chlorophenyl)prop-2-yn-1-ol
Order Number:A839855
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:47
Price ($):169.0
Email:sales@amadischem.com

Additional information on 3-(3-chlorophenyl)prop-2-yn-1-ol

Comprehensive Overview of 3-(3-Chlorophenyl)prop-2-yn-1-ol (CAS No. 80151-33-3): Properties, Applications, and Industry Insights

3-(3-Chlorophenyl)prop-2-yn-1-ol (CAS No. 80151-33-3) is a specialized organic compound featuring a chlorophenyl group attached to a propargyl alcohol backbone. This structure grants it unique reactivity, making it valuable in synthetic chemistry, particularly for click chemistry and pharmaceutical intermediates. The compound's alkynyl functionality enables versatile transformations, such as Sonogashira coupling or cycloaddition reactions, aligning with modern trends in green chemistry and atom-efficient synthesis.

In recent years, the demand for 3-(3-chlorophenyl)prop-2-yn-1-ol has surged due to its role in developing biologically active molecules. Researchers highlight its utility in constructing heterocyclic scaffolds, which are pivotal in drug discovery for targeting kinase inhibitors or antimicrobial agents. Its chlorine substituent enhances lipophilicity, a trait often sought in CNS drug candidates. These applications resonate with trending searches like "building blocks for drug design" or "high-value chemical intermediates," reflecting industry focus on precision medicine.

The compound's physicochemical properties—such as a molecular weight of 166.59 g/mol and a boiling point of ~280°C—make it compatible with standard laboratory handling. Its solubility in polar organic solvents (e.g., DMSO, ethanol) facilitates reactions under mild conditions, a priority for sustainable synthesis. Analytical techniques like HPLC and GC-MS are commonly employed for purity assessment, addressing quality concerns in fine chemical production.

From an industrial perspective, CAS 80151-33-3 is synthesized via alkynylation of 3-chlorobenzaldehyde followed by reduction. Optimized routes emphasize catalyst recycling and waste minimization, responding to regulatory pressures and ESG (Environmental, Social, Governance) metrics. Such processes align with Google queries like "cost-effective chiral synthesis" or "scalable organic reactions," underscoring the intersection of economics and eco-innovation.

Emerging studies explore 3-(3-chlorophenyl)prop-2-yn-1-ol in material science, particularly for polymeric coatings with enhanced adhesion. Its terminal alkyne group allows covalent bonding to surfaces, a feature leveraged in nanotechnology and conductive inks. This diversification mirrors search trends around "multifunctional monomers" and "advanced material precursors," highlighting cross-disciplinary relevance.

Safety protocols for this compound prioritize PPE (gloves, goggles) due to potential skin/eye irritation, though it is not classified as a hazardous substance under major regulatory frameworks. Storage recommendations include anhydrous conditions and inert atmosphere to preserve stability—details often queried as "chemical storage best practices."

In conclusion, 80151-33-3 exemplifies how niche chemicals drive innovation across sectors. Its dual utility in life sciences and advanced materials positions it as a future-forward intermediate, while synthetic advancements address sustainability demands. For researchers, staying updated on its applications via platforms like Reaxys or SciFinder is crucial to harnessing its full potential.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:80151-33-3)3-(3-chlorophenyl)prop-2-yn-1-ol
A839855
Purity:99%
Quantity:1g
Price ($):169.0
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